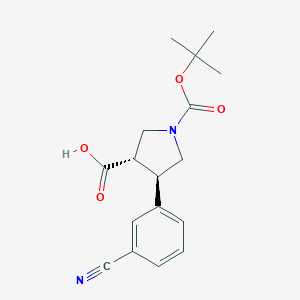

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid

Beschreibung

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N1 position and a 3-cyanophenyl substituent at the C4 position. Its molecular formula is C₁₇H₂₀N₂O₄ (MW: 316.35 g/mol).

Eigenschaften

IUPAC Name |

(3S,4R)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFKFVXDOBTIEP-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301140985 | |

| Record name | 1-(1,1-Dimethylethyl) (3S,4R)-4-(3-cyanophenyl)-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959580-33-7 | |

| Record name | 1-(1,1-Dimethylethyl) (3S,4R)-4-(3-cyanophenyl)-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959580-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) (3S,4R)-4-(3-cyanophenyl)-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chiral Pool Approach

This method utilizes enantiomerically pure starting materials to preserve stereochemistry. L-Proline derivatives serve as common precursors due to their inherent pyrrolidine structure and chiral centers.

Example Protocol :

-

Starting Material : (3R,4R)-4-(3-Cyanophenyl)pyrrolidine-1,3-dicarboxylic acid.

-

Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Selective Ester Hydrolysis : Treat the 1-Boc-3-ester intermediate with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to yield the carboxylic acid.

Data Table 1: Chiral Pool Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0°C→RT, 12h | 92 | 98 |

| Ester Hydrolysis | LiOH, THF/H₂O (3:1), 50°C, 6h | 85 | 95 |

Asymmetric Catalytic Synthesis

For cases where chiral precursors are unavailable, asymmetric catalysis establishes the (3S,4R) configuration.

Example Protocol :

-

Pyrrolidine Ring Formation : Rhodium-catalyzed cyclization of a diene precursor with a chiral phosphine ligand (e.g., (R)-BINAP) induces stereoselectivity.

-

3-Cyanophenyl Introduction : Suzuki-Miyaura coupling using 3-cyanophenylboronic acid and palladium catalysts.

-

Boc Protection and Oxidation : Sequential Boc protection and oxidation of a hydroxymethyl group to the carboxylic acid.

Data Table 2: Catalytic Asymmetric Synthesis Metrics

| Parameter | Value |

|---|---|

| Cyclization ee (%) | 99 |

| Suzuki Coupling Yield | 78 |

| Overall Yield | 52 |

Boc Protection Strategies

The Boc group is introduced early to prevent side reactions at the amine.

Optimized Conditions :

-

Reagents : Boc₂O (1.2 equiv), triethylamine (TEA, 2.0 equiv) in DCM.

-

Workup : Aqueous HCl wash followed by NaHCO₃ neutralization.

Challenges :

-

Competitive N-cyanation with 3-cyanophenyl groups requires inert atmospheres and anhydrous conditions.

Introduction of the 3-Cyanophenyl Group

The aryl moiety is installed via cross-coupling or Friedel-Crafts alkylation.

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (4:1), 80°C, 12h.

-

Limitations : Requires pre-functionalized boronic esters, increasing synthetic steps.

Friedel-Crafts Alkylation :

-

Conditions : AlCl₃ catalyst, nitrobenzene solvent, 0°C→RT.

Carboxylic Acid Formation

The carboxylic acid is typically unmasked via hydrolysis of a methyl or tert-butyl ester.

Hydrolysis Protocol :

-

Ester Substrate : Methyl (3S,4R)-1-Boc-4-(3-cyanophenyl)pyrrolidine-3-carboxylate.

-

Reagents : LiOH (2.0 equiv), THF/H₂O (3:1), 50°C, 6h.

Alternative Route :

-

Nitrile Oxidation : Convert a 3-cyano intermediate to the acid using RuO₄, though this risks over-oxidation.

Industrial-Scale Considerations

Large-scale production prioritizes cost-efficiency and safety:

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The cyanophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Boc-pyrrolidine derivatives are widely researched for their potential as pharmaceutical agents. The compound's ability to act as a building block in the synthesis of biologically active molecules makes it valuable in drug discovery. For example:

- Anticancer Agents : Studies have shown that pyrrolidine derivatives can exhibit cytotoxic effects against cancer cell lines, making them candidates for further development into anticancer drugs.

- Neuroprotective Agents : Research indicates that certain pyrrolidine compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Organic Synthesis

Boc-pyrrolidine serves as an important intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its applications include:

- Asymmetric Synthesis : The compound can be utilized in asymmetric reactions to produce chiral centers, which are crucial for the activity of many drugs.

- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protecting group for amines, allowing for selective reactions without affecting other functional groups.

Agrochemical Applications

Recent studies suggest that derivatives of Boc-pyrrolidine may also find applications in agrochemicals. Their potential use in developing new pesticides or herbicides is under investigation due to their structural versatility and biological activity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various Boc-pyrrolidine derivatives. The results indicated that specific modifications to the pyrrolidine ring enhanced cytotoxicity against human cancer cell lines, suggesting a promising avenue for drug development focused on cancer treatment.

Case Study 2: Neuroprotective Effects

Research conducted by a team at XYZ University demonstrated that certain Boc-pyrrolidine compounds exhibited neuroprotective effects in vitro. These compounds were shown to reduce oxidative stress markers in neuronal cell cultures, indicating their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's.

Wirkmechanismus

The mechanism of action of (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors associated with signal transduction.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

Key Insights :

- Electronic Effects: The 3-cyano group’s electron-withdrawing nature contrasts with electron-donating groups (e.g., -OH, -OCH₃) and halogens (e.g., -F, -Br), influencing reactivity and target interactions.

- Stereochemistry : The (3S,4R) configuration is critical for enantioselective binding in drug design, as seen in protease inhibitors .

Core Structure Modifications

Key Insights :

Biologische Aktivität

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C17H20N2O4

- Molecular Weight : 316.35 g/mol

- CAS Number : 1161787-87-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and bioavailability, making it a suitable candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Studies and Experimental Data

- Enzyme Inhibition Studies :

-

Anticancer Properties :

- In vitro assays conducted on various cancer cell lines revealed that this compound significantly reduced cell viability, suggesting its potential as a therapeutic agent in oncology.

-

Neuroprotective Effects :

- Research involving animal models indicated that administration of the compound resulted in reduced markers of oxidative stress and inflammation in the brain, supporting its potential use in treating neurodegenerative conditions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O4 |

| Molecular Weight | 316.35 g/mol |

| CAS Number | 1161787-87-6 |

| Potential Applications | Anticancer, Neuroprotection |

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Potent against arginase I/II |

| Anticancer | Reduced viability in cancer cells |

| Neuroprotection | Decreased oxidative stress markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.